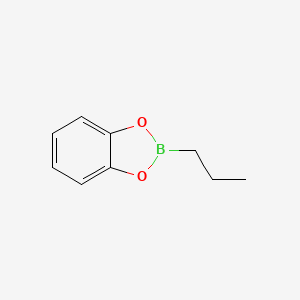
2-methyl-1H-indole-3-carboxamide
Overview
Description
2-Methyl-1H-indole-3-carboxamide is a chemical compound with the empirical formula C10H10N2O and a molecular weight of 174.20 . It is part of a class of compounds known as indole carboxamides .
Synthesis Analysis
Indole carboxamides can be synthesized using various methods. One approach involves the use of phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt as carboxylic acid activators .Molecular Structure Analysis
The molecular structure of 2-methyl-1H-indole-3-carboxamide is essentially planar . The indole skeleton has a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . In route k, NaClO 2 salt and NaH 2 PO 4 buffer cause the oxidation of the carbaldehyde derivative to the carboxylic acid derivative .Scientific Research Applications
Enzyme and Protein Interaction
Indole carboxamides can form hydrogen bonds with a variety of enzymes and proteins, which may inhibit their activity. This property is significant in the development of new pharmaceuticals, where enzyme inhibition is a common mechanism of action .
Multicomponent Reactions
Indoles are used in multicomponent reactions for the synthesis of various heterocyclic compounds. These reactions are valuable in medicinal chemistry for creating diverse molecular structures .
Pharmacological Activity
Indole derivatives exhibit a wide range of pharmacological activities. They have been studied for their potential as therapeutic agents in various clinical applications .
Gut Microbiota Research
Indole derivatives are metabolites of tryptophan and have been studied for their role in gut microbiota and their ability to activate certain receptors in the human body .
Mechanism of Action
Target of Action
The primary target of 2-Methylindole-3-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of mycobacteria .
Mode of Action
2-Methylindole-3-carboxamide interacts with its target, MmpL3, by forming hydrogen bonds with the protein . This interaction inhibits the activity of MmpL3, thereby affecting the growth of mycobacteria .
Biochemical Pathways
The compound is part of the tryptophan metabolism pathway . Indole derivatives, including 2-Methylindole-3-carboxamide, are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The inhibition of MmpL3 disrupts the cell wall biosynthesis, affecting the survival and proliferation of mycobacteria .
Result of Action
The inhibition of MmpL3 by 2-Methylindole-3-carboxamide leads to the disruption of cell wall biosynthesis in mycobacteria . This disruption can inhibit the growth of mycobacteria, making the compound potentially useful in the treatment of diseases caused by mycobacteria, such as tuberculosis .
Action Environment
The action of 2-Methylindole-3-carboxamide can be influenced by various environmental factors. For instance, the presence of other microorganisms and the pH of the environment could affect the metabolism of tryptophan and the production of indole derivatives Additionally, factors such as temperature and humidity could potentially affect the stability and efficacy of the compound
Future Directions
Indole derivatives, including 2-methyl-1H-indole-3-carboxamide, have been the focus of many researchers in the study of pharmaceutical compounds . Future research will likely continue to explore the synthesis and biological evaluation of indole derivatives due to their biological properties and potential as therapeutic agents .
properties
IUPAC Name |
2-methyl-1H-indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-9(10(11)13)7-4-2-3-5-8(7)12-6/h2-5,12H,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWLFJZXUBMFLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80497212 | |
| Record name | 2-Methyl-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80497212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1H-indole-3-carboxamide | |
CAS RN |
67242-60-8 | |
| Record name | 2-Methyl-1H-indole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67242-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80497212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the research approach the challenge of designing effective EGFR inhibitors?
A2: The research utilizes a combined approach of design, synthesis, and biological evaluation to identify promising EGFR inhibitors within the N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivative class [, ]. By synthesizing a series of derivatives with varying substituents, the researchers aim to elucidate the structure-activity relationships that govern the interaction of these compounds with EGFR. This iterative process allows for the identification of key structural features that contribute to enhanced potency and selectivity against EGFR, ultimately guiding the development of more effective anticancer agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



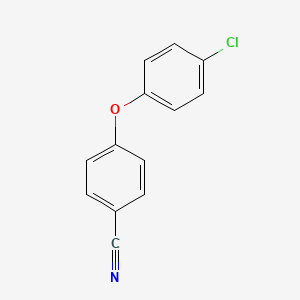

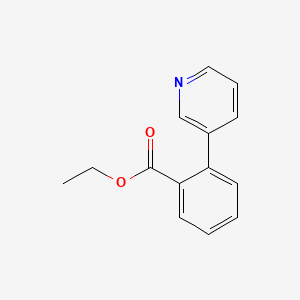
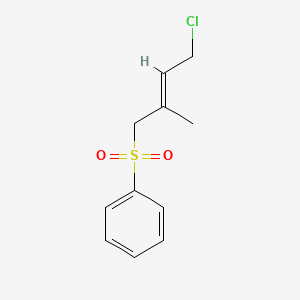
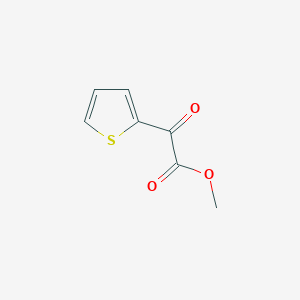
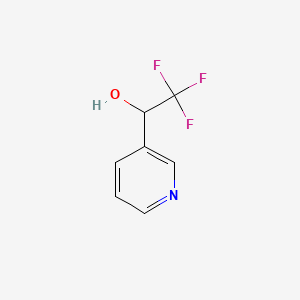
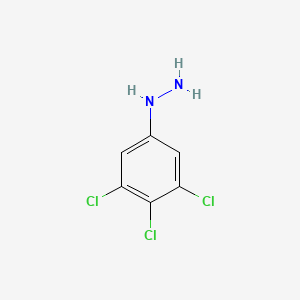

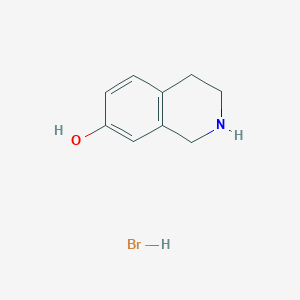
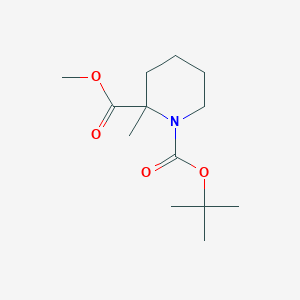
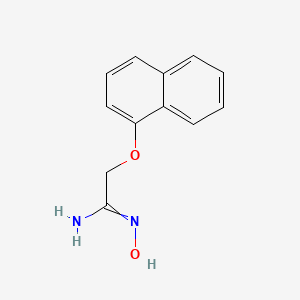

![(E)-2-benzoyl-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}-2-propenenitrile](/img/structure/B1353096.png)
